Core Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline
Core Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline
## A Comprehensive Technical Guide to 5-Bromo-2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of 5-Bromo-2,4-dichloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications, particularly in the realm of drug discovery.
5-Bromo-2,4-dichloroquinazoline is a halogenated derivative of quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The strategic placement of two chlorine atoms at the 2 and 4 positions, and a bromine atom at the 5 position, confers distinct reactivity to the molecule. This substitution pattern makes it an exceptionally versatile intermediate, allowing for selective and sequential functionalization. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2] The ability to precisely modify 5-Bromo-2,4-dichloroquinazoline at its reactive sites enables the synthesis of diverse molecular libraries for the development of novel therapeutic agents.
Chemical Identity and Physicochemical Profile
A comprehensive understanding of the fundamental properties of 5-Bromo-2,4-dichloroquinazoline is essential for its effective application in research and development.
Table 1: Key Properties of 5-Bromo-2,4-dichloroquinazoline
| Property | Value | Source |
| CAS Number | 134517-54-7 | |
| Molecular Formula | C₈H₃BrCl₂N₂ | [3] |
| Molecular Weight | 277.93 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
The specific arrangement of the halogen atoms is the primary determinant of its chemical behavior. The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution, whereas the bromine atom at position 5 is comparatively less reactive under similar conditions, a feature that is exploited for site-selective chemical modifications.
Synthesis and Reactivity: A Guide for the Synthetic Chemist
The synthesis of 5-Bromo-2,4-dichloroquinazoline is typically achieved through a two-step process involving the cyclization of a substituted anthranilic acid followed by chlorination.
General Synthetic Workflow
Caption: Synthetic pathway for 5-Bromo-2,4-dichloroquinazoline.
Detailed Experimental Protocol: A Step-by-Step Approach
Materials:
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6-Bromoanthranilic acid
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Urea
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene
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Ice
-
Saturated sodium bicarbonate solution
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione: A mixture of 6-bromoanthranilic acid and urea is heated. This thermal cyclization reaction forms the quinazoline-2,4-dione core.
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Chlorination: The resulting 6-bromoquinazoline-2,4(1H,3H)-dione is suspended in toluene. A catalytic amount of DMF is added, followed by the slow addition of phosphorus oxychloride (POCl₃). The mixture is then refluxed to drive the chlorination reaction to completion, yielding 6-bromo-2,4-dichloroquinazoline.[4]
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Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Expertise in Action: The use of a catalytic amount of DMF is a common practice to facilitate the chlorination of heterocyclic systems. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is a more potent chlorinating agent than POCl₃ alone.
Reactivity and Mechanistic Considerations
The reactivity of 5-Bromo-2,4-dichloroquinazoline is dominated by nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This differential reactivity is a key feature that allows for the selective and sequential introduction of various functional groups.
Caption: Sequential nucleophilic substitution on 5-Bromo-2,4-dichloroquinazoline.
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[1] 5-Bromo-2,4-dichloroquinazoline serves as a versatile starting material for the synthesis of these and other biologically active molecules.
Kinase Inhibitors
Many potent kinase inhibitors feature a 2,4-disubstituted quinazoline core. The synthesis of these molecules often involves the sequential displacement of the chlorine atoms on a dichloroquinazoline precursor with appropriate nucleophiles. The bromine atom at the 5-position can be retained or further functionalized through cross-coupling reactions to modulate the compound's biological activity and pharmacokinetic properties.
Caption: The role of 5-Bromo-2,4-dichloroquinazoline in the development of kinase inhibitors.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-2,4-dichloroquinazoline and its derivatives relies on a combination of modern spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the substitution pattern on the quinazoline ring.[6][7]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The characteristic isotopic patterns of bromine and chlorine provide definitive evidence for the presence of these halogens.[7][8]
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Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic vibrations of the functional groups within the molecule.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-2,4-dichloroquinazoline should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a laboratory coat.
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Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.
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Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9]
Conclusion
5-Bromo-2,4-dichloroquinazoline is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity allows for the controlled and selective synthesis of a wide array of complex molecules with significant potential for therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to exploit its full potential in their scientific endeavors.
References
-
5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2). PubChemLite. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Novel 5-aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Preprints.org. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
8-Bromo-2,4-Dichloro-6-Fluoroquinazoline: A Cutting-Edge Chemical Compound. [Link]
-
5-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite. [Link]
-
5-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 12175133. PubChem. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
-
Novel 5-Aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. PMC. [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
-
Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[10][11]triazolo[4,3-c]quinazolines. ResearchGate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2) [pubchemlite.lcsb.uni.lu]
- 4. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. 5-bromo-2,4-dichloro-6,8-difluoroquinazoline CAS#: 3077595-57-1 [m.chemicalbook.com]
